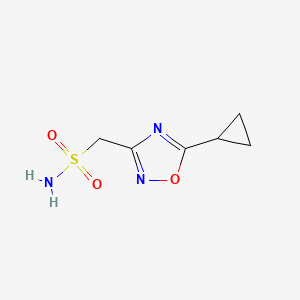

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a methanesulfonamide moiety at the 3-position. The cyclopropyl group is known to enhance metabolic stability and modulate steric effects, while the sulfonamide moiety often contributes to hydrogen-bonding interactions, making such compounds relevant in medicinal chemistry, particularly as carbonic anhydrase (CA) inhibitors .

Properties

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCYRPRCIMFBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This method is known for its efficiency and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as zinc powder for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced oxadiazole compounds, and substituted sulfonamides .

Scientific Research Applications

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide (hypothetical) with structurally related sulfonamide derivatives:

*Calculated based on analogous structures.

Key Observations:

- Positional Influence : Sulfonamide attachment via a benzene ring (e.g., 8a, 8k) versus direct linkage (hypothetical compound) alters solubility and electronic properties. Para-substituted 8a exhibits a lower melting point (235–237°C) than meta-substituted 8k (249–251°C), suggesting differences in crystallinity .

- Heterocyclic Variations : Thiophene-linked sulfonamide (8r) shows a significantly lower melting point (168–170°C), likely due to reduced symmetry and weaker intermolecular forces .

Biological Activity

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is a chemical compound with notable biological activity, particularly in pharmacological applications. It has garnered attention for its potential therapeutic effects, especially in the treatment of various diseases. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H9N3O3S

- Molecular Weight : 203.22 g/mol

- CAS Number : 1603237-46-2

The biological activity of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways .

- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, making it a candidate for further investigation in the context of viral infections.

- Anticancer Potential : Its unique structure allows it to interfere with cancer cell proliferation through mechanisms that are currently under research.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide:

| Activity Type | Effect | Reference |

|---|---|---|

| COX-2 Inhibition | IC50 as low as 30 nM | |

| Antiviral | Potential activity against viruses | |

| Anticancer | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies have investigated the biological implications of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide:

- Cyclooxygenase Inhibition : A study demonstrated that analogs with the methanesulfonamide group at specific positions exhibited potent COX-2 inhibitory activity. This suggests that modifications to the oxadiazole ring can significantly enhance biological efficacy .

- Antiviral Research : Research has indicated that compounds similar to (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide may inhibit viral replication mechanisms. Further studies are needed to elucidate the specific pathways involved.

- Cancer Cell Studies : Investigations into the compound's effects on cancer cell lines revealed promising results in reducing proliferation rates. These findings warrant further exploration into its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes, including cyclopropyl group introduction, oxadiazole ring formation, and sulfonamide coupling. Key parameters for optimization include:

- Temperature control : Maintaining 60–80°C during cyclopropane ring closure to minimize side reactions .

- Catalyst selection : Using palladium-based catalysts for Suzuki-Miyaura coupling to enhance regioselectivity .

- Purification : Employing High-Performance Liquid Chromatography (HPLC) to isolate intermediates and final products with >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide?

A combination of spectroscopic and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropyl proton environments and sulfonamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (±2 ppm accuracy) .

- X-ray Crystallography : Resolving crystal structures to verify stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Discrepancies often arise from assay variability or target promiscuity. Mitigation strategies include:

- Assay standardization : Replicating studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) .

- Orthogonal validation : Combining surface plasmon resonance (SPR) for binding kinetics with fluorescence polarization (FP) for competitive inhibition data .

- Statistical modeling : Applying multivariate analysis to identify confounding variables (e.g., solvent polarity, protein concentration) .

Q. What experimental designs are recommended to assess the compound’s interaction with carbonic anhydrases or other metalloenzymes?

Focus on mechanistic and structural approaches:

- Enzyme kinetics : Measure values using stopped-flow spectrophotometry under pseudo-first-order conditions .

- Molecular docking : Utilize AutoDock Vina to predict binding modes, prioritizing the sulfonamide group’s coordination with zinc ions in enzyme active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding mechanisms .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of derivatives of this compound?

SAR workflows should integrate:

- Functional group substitutions : Synthesize analogs with modified cyclopropyl or sulfonamide moieties and test inhibitory potency .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to map electrostatic and steric contributions to activity .

- Biological profiling : Screen derivatives against panels of related enzymes (e.g., carbonic anhydrase isoforms) to identify selectivity drivers .

Methodological Challenges and Solutions

Q. What strategies address low synthetic yields during oxadiazole ring formation?

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields by 15–20% .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to stabilize reactive intermediates .

Q. How can researchers minimize degradation of organic compounds in long-duration experiments involving this sulfonamide?

- Sample stabilization : Store solutions at 4°C with antioxidants (e.g., ascorbic acid) to slow oxidative degradation .

- Real-time monitoring : Use inline UV-Vis spectroscopy to track concentration changes during kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.